TLR7 Potency Compared to BBIQ and Imiquimod
1-[(4-Aminophenyl)methyl]-2-butylimidazo[4,5-c]quinolin-4-amine (TLR7/8 agonist 1) activates human TLR7 with an EC50 of 20 nM in reporter gene assays [1]. In the same assay format, the structurally related TLR7-selective agonist BBIQ (1-benzyl-2-butyl-1H-imidazo[4,5-c]quinolin-4-amine) exhibits an EC50 of 59.1 nM, representing an approximately 3-fold lower potency . The FDA-approved imiquimod, a benchmark imidazoquinoline, is substantially less potent, with reported EC50 values ranging from 2.1 µM to 8.6 µM—a difference of 100-fold to 400-fold relative to 1-[(4-Aminophenyl)methyl]-2-butylimidazo[4,5-c]quinolin-4-amine [2] [3].
| Evidence Dimension | Human TLR7 agonism (EC50) |
|---|---|
| Target Compound Data | 20 nM (NF-κB reporter assay in HEK293 cells) |
| Comparator Or Baseline | BBIQ: 59.1 nM; Imiquimod: 2.1–8.6 µM |
| Quantified Difference | 3-fold more potent than BBIQ; 100–400-fold more potent than imiquimod |
| Conditions | HEK293 cells co-transfected with human TLR7 and NF-κB-driven secreted alkaline phosphatase (SEAP) reporter |
Why This Matters
The superior potency enables the use of lower compound concentrations, potentially reducing off-target effects and cost per experiment in high-throughput screening or in vivo adjuvant studies.
- [1] ChemSrc. (2024). CAS No. 1258457-59-8: TLR7/8 agonist 1. ChemSrc Database. View Source
- [2] Kaushik, D., et al. (2024). Structure-Activity Relationships toward the Identification of a High-Potency Selective Human Toll-like Receptor-7 Agonist. Journal of Medicinal Chemistry, 67(10), 8346-8360. View Source
- [3] Hunt, J. R., et al. (2020). Further exploration of the structure-activity relationship of imidazoquinolines; identification of potent C7-substituted imidazoquinolines. Bioorganic & Medicinal Chemistry Letters, 30(2), 126788. View Source
